Cas no 1805460-94-9 (Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate)

Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a cyano substituent, offering versatile reactivity in organic synthesis. The trifluoromethyl group enhances electron-withdrawing properties, making it valuable for constructing complex molecules in pharmaceuticals and agrochemicals. The ethyl ester moiety provides stability while allowing further functionalization via hydrolysis or transesterification. Its methyl and cyano groups contribute to steric and electronic tuning, facilitating selective reactions. This compound is particularly useful in heterocycle formation and as a building block for bioactive intermediates. High purity and consistent performance make it suitable for research and industrial applications requiring precise structural control.
Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate structure
1805460-94-9 structure
Product name:Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate
CAS No:1805460-94-9
MF:C12H10F3NO2
Molecular Weight:257.208513736725
CID:5007308

Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate
    • インチ: 1S/C12H10F3NO2/c1-3-18-11(17)8-5-4-7(2)9(6-16)10(8)12(13,14)15/h4-5H,3H2,1-2H3
    • InChIKey: LIXCQTAYAXBRMN-UHFFFAOYSA-N
    • SMILES: FC(C1C(C#N)=C(C)C=CC=1C(=O)OCC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 358
  • トポロジー分子極性表面積: 50.1
  • XLogP3: 3.1

Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010006498-1g
Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate
1805460-94-9 97%
1g
1,445.30 USD 2021-07-06

Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate 関連文献

Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoateに関する追加情報

Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate (CAS No. 1805460-94-9): A Comprehensive Overview

Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate (CAS No. 1805460-94-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a cyano group, a methyl group, and a trifluoromethyl group on the benzene ring imparts distinct chemical properties, making it a versatile building block for drug discovery and material science applications.

The< strong>Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate molecule's structure is highly reminiscent of substituted benzoates, which are well-documented for their role in medicinal chemistry. The cyano group (-CN) introduces a polar region, enhancing the compound's solubility in polar solvents and facilitating interactions with biological targets. Meanwhile, the methyl group (-CH₃) and trifluoromethyl group (-CF₃) contribute to steric hindrance and electronic effects, respectively, which can modulate the compound's reactivity and binding affinity. These features make it an attractive candidate for further derivatization and optimization.

In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological properties. The< strong>Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate (CAS No. 1805460-94-9) has been explored in several research studies as a precursor for synthesizing potential therapeutic agents. For instance, its derivatives have shown promise in inhibiting certain enzymes and receptors implicated in inflammatory and neurological disorders. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, making it a common moiety in drug design.

One of the most compelling aspects of this compound is its utility in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural bioactive molecules. Researchers have leveraged the< strong>Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate scaffold to create complex structures featuring nitrogen-containing rings, such as pyridines and pyrimidines. These derivatives have been investigated for their potential antimicrobial and anti-inflammatory effects, highlighting the compound's versatility.

The< strong>Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate (CAS No. 1805460-94-9) also finds applications in materials science, particularly in the development of advanced polymers and coatings. The presence of electron-withdrawing groups like the cyano and trifluoromethyl moieties can influence the polymer's thermal stability and mechanical properties. Such modifications are crucial for creating materials that meet stringent industrial requirements.

Recent advancements in synthetic methodologies have further expanded the utility of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient functionalization of the benzene ring, allowing chemists to tailor its properties with precision. These methods have been instrumental in generating libraries of derivatives for high-throughput screening, accelerating the discovery process.

The pharmacokinetic profile of compounds derived from< strong>Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate has also been extensively studied. Researchers have observed that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. For example, optimizing solubility by adjusting substituents can enhance bioavailability, while metabolic stability can be improved by incorporating electron-donating groups.

In conclusion, Ethyl 3-cyano-4-methyl-2-(trifluoromethyl)benzoate (CAS No. 1805460-94-9) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for designing novel bioactive molecules with improved pharmacological properties. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of chemical innovation.

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